Saprirearine

Overview

Description

Synthesis Analysis

The synthesis of Saprirearine involves extraction from the roots of Salvia prionitis. Researchers have isolated and characterized this compound, which belongs to the tricyclic diterpene class . Further studies are needed to explore alternative synthetic routes and optimize its production.

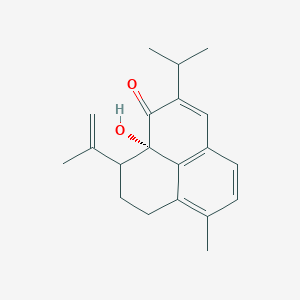

Molecular Structure Analysis

Saprirearine’s molecular structure consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. Its tricyclic framework contributes to its biological activity. Detailed spectroscopic techniques (such as NMR and mass spectrometry) have been employed to elucidate its structure .

Chemical Reactions Analysis

While specific chemical reactions involving Saprirearine are not extensively documented, its interactions with cellular components play a crucial role. For instance, it modulates mitochondrial function, inhibits calcium overload, and prevents mitochondrial membrane potential collapse . Further investigations are necessary to uncover additional chemical reactions and pathways.

Scientific Research Applications

Cardioprotection

Saprirearine has been studied for its cardioprotective effects, particularly in the context of hypoxia/reoxygenation-induced injuries in cardiomyocytes . It has shown promise in improving cell survival, increasing cell viability, and blocking the release of lactate dehydrogenase. This suggests potential therapeutic applications for conditions like myocardial infarction.

Mitochondrial Function Regulation

Research indicates that Saprirearine can attenuate mitochondrial dysfunction by inhibiting calcium overload and the collapse of the mitochondrial membrane potential . This opens up avenues for its use in diseases where mitochondrial integrity is compromised.

Oxidative Stress Reduction

Saprirearine has demonstrated the ability to ameliorate oxidative stress by reducing reactive oxygen species and malondialdehyde levels, as well as activating superoxide dismutase and catalase . This property is crucial for conditions characterized by oxidative damage.

Apoptosis Inhibition

The compound has been found to inactivate cysteinyl aspartate-specific proteinase-3 and regulate proteins involved in apoptosis, suggesting its role in preventing cell death . This could be significant in the treatment of various diseases where apoptosis plays a key role.

Activation of Protective Cellular Pathways

Saprirearine activates the nuclear factor E2-related factor-2 (Nrf2) in cardiomyocytes, which is closely associated with its protective effects . Nrf2 is a critical regulator of cellular resistance to oxidants, indicating potential applications in enhancing cellular defense mechanisms.

Potential in Drug Discovery

Given its multifaceted biological activities, Saprirearine could be a candidate for drug discovery efforts targeting a range of diseases, particularly those involving cardiac health, oxidative stress, and cellular apoptosis .

Environmental Impact

While specific studies on the environmental impact of Saprirearine are not readily available, it’s important to consider the broader context of chemical production and usage. The environmental sustainability of extracting and synthesizing such compounds should be assessed to ensure responsible scientific advancement .

Industrial Applications

Although direct information on Saprirearine’s industrial uses is not found, the exploration of its chemical properties could lead to potential applications in various industries. Its stability and reactivity profile may make it suitable for specialized roles in manufacturing or biotechnology .

Mechanism of Action

Target of Action

Saprirearine, a natural product of Salvia, Lamiaceae , has been found to primarily target Nrf2 . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation.

Mode of Action

Saprirearine interacts with its primary target, Nrf2, by activating it This activation leads to a series of changes in the cell, particularly in response to oxidative stress

Result of Action

Saprirearine’s activation of Nrf2 has been shown to protect H9c2 cardiomyocytes against hypoxia/reoxygenation-induced apoptosis . This suggests that Saprirearine may improve cell survival by increasing cell viability and blocking the release of lactate dehydrogenase .

properties

IUPAC Name |

(9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-11(2)16-10-14-7-6-13(5)15-8-9-17(12(3)4)20(22,18(14)15)19(16)21/h6-7,10-11,17,22H,3,8-9H2,1-2,4-5H3/t17?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCPEPBEODTUSV-OZBJMMHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCC([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saprirearine | |

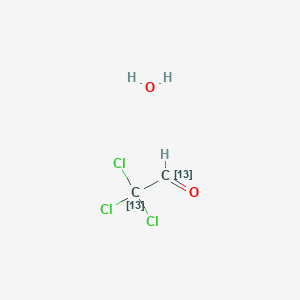

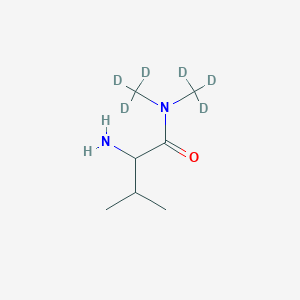

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Saprirearine exert its protective effects against hypoxia/reoxygenation injury in cardiomyocytes?

A1: Research suggests that Saprirearine protects H9c2 cardiomyocytes from apoptosis induced by hypoxia/reoxygenation through a multi-faceted mechanism involving the activation of the Nrf2 pathway. []

- Reduce oxidative stress: It decreases reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. []

- Improve mitochondrial function: It mitigates mitochondrial dysfunction by inhibiting calcium overload, preventing the collapse of the mitochondrial membrane potential, and reducing the opening of the mitochondrial permeability transition pore. []

- Inhibit apoptosis: It suppresses apoptosis by inactivating cysteinyl aspartate-specific proteinase-3, upregulating B-cell lymphoma-2 (Bcl-2), and downregulating Bcl-2-associated X protein (Bax). []

Q2: What is the structural characterization of Saprirearine?

A2: Saprirearine is a novel tricyclic diterpene isolated from the roots of Salvia prionitis. [] While its exact molecular formula and weight are not specified in the provided abstracts, its structure was elucidated through spectroscopic methods and chemical transformations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.